molecular formula C10H21N2O+ B12790469 N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium CAS No. 51441-64-6

N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium

Cat. No.: B12790469
CAS No.: 51441-64-6
M. Wt: 185.29 g/mol
InChI Key: VZTGWJFIMGVKSN-UHFFFAOYSA-O
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Description

N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium is a quaternary ammonium compound with the molecular formula C10H21ClN2O. It is commonly used in various industrial and scientific applications due to its unique chemical properties, including its ability to act as a surfactant and its involvement in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium typically involves the reaction of trimethylamine with 3-chloropropylamine, followed by the addition of methacryloyl chloride. The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediate compounds.

  • Step 1: Formation of Intermediate

      Reactants: Trimethylamine and 3-chloropropylamine

      Conditions: The reaction is conducted at a low temperature (0-5°C) to prevent side reactions.

      Product: N,N,N-Trimethyl-3-aminopropylamine

  • Step 2: Addition of Methacryloyl Chloride

      Reactants: N,N,N-Trimethyl-3-aminopropylamine and methacryloyl chloride

      Conditions: The reaction mixture is slowly warmed to room temperature and stirred for several hours.

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions can target the carbonyl group in the methacryloyl moiety.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.

Major Products

    Oxidation: Products include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted quaternary ammonium compounds.

Scientific Research Applications

N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is particularly valuable in the production of water-soluble polymers.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants, detergents, and other cleaning agents due to its surface-active properties.

Mechanism of Action

The compound exerts its effects primarily through its quaternary ammonium group, which can interact with various molecular targets. In biological systems, it can interact with cell membranes, leading to changes in membrane permeability and function. The methacryloyl group allows it to participate in polymerization reactions, forming cross-linked networks that can encapsulate other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-3-aminopropylamine
  • Methacryloyl chloride
  • N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium chloride

Uniqueness

This compound is unique due to its dual functionality: the presence of both a quaternary ammonium group and a methacryloyl group. This combination allows it to act as both a surfactant and a polymerization agent, making it highly versatile in various applications.

Properties

CAS No.

51441-64-6

Molecular Formula

C10H21N2O+

Molecular Weight

185.29 g/mol

IUPAC Name

trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium

InChI

InChI=1S/C10H20N2O/c1-9(2)10(13)11-7-6-8-12(3,4)5/h1,6-8H2,2-5H3/p+1

InChI Key

VZTGWJFIMGVKSN-UHFFFAOYSA-O

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)C

Origin of Product

United States

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